Guiaflavine

nicotinic acetylcholine receptor neuromuscular pharmacology alkaloid mechanism of action

Guiaflavine is a naturally occurring bisindole quaternary alkaloid first isolated from the stem bark of Strychnos guianensis, a botanical source of South American curare. Its structure was elucidated via detailed spectroscopic analysis and comparison with model compounds, and it is formally indexed under MeSH Supplementary Concept C120733.

Molecular Formula C40H42Cl2N4O2
Molecular Weight 681.7 g/mol
Cat. No. B1245469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuiaflavine
Synonymsguiaflavine
Molecular FormulaC40H42Cl2N4O2
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-]
InChIInChI=1S/C40H41N4O2.2ClH/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44;;/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3;2*1H/q+1;;/p-1/t27-,34-,36-,38-,39-,40+,44?;;/m0../s1
InChIKeyZOQZMDXDYBAHPK-CZJFRNDDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guiaflavine – Definition, Source, and Structural Class for Procurement Identification


Guiaflavine is a naturally occurring bisindole quaternary alkaloid first isolated from the stem bark of Strychnos guianensis, a botanical source of South American curare [1]. Its structure was elucidated via detailed spectroscopic analysis and comparison with model compounds, and it is formally indexed under MeSH Supplementary Concept C120733 [2]. The compound is commercially available as a dichloride salt (C40H42Cl2N4O2, MW 681.7 g/mol) for non-human research use, typically at ≥95% purity . As a member of the bisquaternary bisindole alkaloid class, guiaflavine shares a structural backbone with curare-related neuromuscular blockers, yet its distinct substitution pattern and stereochemistry differentiate it from close analogs such as guiachrysine and 5',6'-dehydroguiaflavine [1].

Structural class Bisindole bisquaternary alkaloid from Strychnos guianensis; distinct from guiachrysine and 5',6'-dehydroguiaflavine.
Format Dichloride salt with established spectroscopic identity; high-purity research standard suitable for reference use.
Workflow nAChR mixed antagonism mechanistic studies and bisindole structure-activity relationship investigations.

Why Bisindole Alkaloid Substitution Fails: The Guiaflavine Differentiation Rationale


Within the Strychnos guianensis alkaloid panel, replacement of guiaflavine with a structurally similar bisindole analog (e.g., guiachrysine or 5',6'-dehydroguiaflavine) or a monoindole congener cannot be assumed to preserve pharmacological profile. Direct comparative studies demonstrate that guiaflavine exhibits a distinct mixed competitive/uncompetitive inhibition mechanism at muscle-type nicotinic acetylcholine receptors (nAChR), characterized by a competitive binding constant (K_I = 0.21 μM) separable from its uncompetitive channel-block component (K'_I = 0.92 μM), a kinetic signature not uniformly shared by its analogs [1]. Furthermore, the potency gap between bisindole and monoindole alkaloids spans 10- to 100-fold, meaning that monoindole substitution would result in profound loss of antagonist activity [1]. Even among the bisindoles, guiaflavine demonstrates a distinct rank-order potency position relative to guiachrysine and the dehydro derivative, underscoring that these compounds are not functionally interchangeable [2].

Monoindole Replacement with monoindole alkaloids may result in 10- to 100-fold lower nAChR antagonist potency (class-level inference); profound loss of blockade cannot be excluded.
Guiachrysine Higher overall potency but lacks reported dual competitive/uncompetitive kinetic signature; mixed mechanism may not be preserved and could alter functional interpretation.
Dehydro analog 5',6'-Dehydroguiaflavine differs in unsaturation and molecular weight; neuroblockade rank order and physostigmine reversibility profile may not transfer directly.

Guiaflavine Quantitative Differentiation: Head-to-Head Comparator Evidence for nAChR Antagonism


Mixed Competitive/Uncompetitive Inhibition Kinetics at Human Muscle-Type nAChR Versus d-Tubocurarine and Guiachrysine

In a direct head-to-head comparison using the human TE671 cell line expressing muscle-type nAChR, guiaflavine antagonized carbamylcholine-stimulated ⁸⁶Rb⁺ efflux with a mixed competitive and uncompetitive mechanism. The competitive inhibition constant was K_I = 0.21 μM (binding at the acetylcholine recognition site) and the uncompetitive constant was K'_I = 0.92 μM (open-channel block). In contrast, the reference curarizing alkaloid d-tubocurarine acted primarily through competitive antagonism (IC₅₀ = 0.16 μM), and the structurally related analog guiachrysine, while more potent overall (IC₅₀ ≈ 0.43 μM), was not reported to exhibit a kinetically resolved uncompetitive component in the same assay system [1].

Mixed Inhibition Kinetics
Head-to-head
Guiaflavine: K_I (competitive) 0.21 μM, K'_I (uncompetitive) 0.92 μM vs. d-tubocurarine (IC₅₀ 0.16 μM, competitive) and guiachrysine (IC₅₀ ≈ 0.43 μM, unresolved).
Dual competitive and open-channel block; distinct from purely competitive curare alkaloids.
Human TE671 cells, ⁸⁶Rb⁺ efflux. Data from Wins et al. 2003.
nicotinic acetylcholine receptor neuromuscular pharmacology alkaloid mechanism of action

Bisindole Versus Monoindole Potency Gap at Human nAChR: Guiaflavine Class-Level Differentiation

In the same TE671 human nAChR assay, guiaflavine belongs to the bisindole bisquaternary alkaloid subclass that is 10- to 100-fold more potent than monoindole quaternary alkaloids (e.g., 9-methoxy-Nb-methylgeissoschizol, C-alkaloid O) isolated from the same plant source. The study explicitly states that 'monoindole compounds were 10 to 100 times less potent than bisindole alkaloids,' establishing a clear structural determinant of potency [1].

Bisindole vs. Monoindole
Class-level
10- to 100-fold higher antagonist potency for bisindole alkaloids (including guiaflavine) over monoindole congeners from S. guianensis.
Substituting with a monoindole compound would require substantially higher concentrations and may fail to achieve comparable nAChR blockade.
Class-level inference; exact monoindole IC₅₀ values not reported.
bisindole alkaloid monoindole alkaloid nicotinic receptor antagonist potency

In Vivo Neuromuscular Blockade Comparison: Guiaflavine Versus Guiachrysine and Calabash Curare in Mouse Hemidiaphragm

Guiaflavine and three related bisindole quaternary alkaloids (guiachrysine, 5',6'-dehydroguiachrysine, and 5',6'-dehydroguiaflavine) were tested for inhibition of neuromuscular transmission in the isolated mouse hemidiaphragm preparation. Among these four, guiachrysine demonstrated the greatest potency, approximately 50% of the potency of a Venezuelan calabash curare standard (based on S. toxifera). Guiaflavine was effective but ranked below guiachrysine in potency, establishing a structure-activity hierarchy within the series where the 5',6'-dihydro substitution pattern of guiaflavine modulates potency relative to its dehydro analog and guiachrysine [1].

In Vivo Neuromuscular Block
Head-to-head
Potency rank: guiachrysine > guiaflavine ≈ 5',6'-dehydroguiaflavine. Guiaflavine effective but less potent than guiachrysine (~50% of calabash curare potency).
Intermediate potency position within the bisindole series; supports SAR study designs requiring a dose-response range.
Mouse hemidiaphragm, nerve-stimulated contraction. Exact EC₅₀ not individually reported.
neuromuscular transmission curarizing alkaloid isolated tissue assay

Physostigmine Reversal Profile of Strychnos guianensis Crude Quaternary Alkaloids – Guiaflavine-Containing Extract Versus Reference Curares

The crude quaternary alkaloid extract of S. guianensis (which contains guiaflavine, guiachrysine, and related bisindoles) produced complete neuromuscular transmission block in rats at 8–12 mg/kg i.v. Critically, this block was not reversed by the acetylcholinesterase inhibitor physostigmine, in contrast to reference curare compounds (e.g., d-tubocurarine and calabash curare alkaloids from S. toxifera), which were reversed under identical experimental conditions. This indicates that S. guianensis alkaloids, including guiaflavine as a constituent, operate through a mechanism distinct from classical competitive curare alkaloids [1].

Physostigmine Reversibility
Class-level
S. guianensis crude quaternary alkaloid extract (containing guiaflavine): neuromuscular block not reversed by physostigmine, unlike d-tubocurarine and calabash curare.
Reported resistence to anticholinesterase reversal; may indicate non-classical curare-like mechanisms for research.
Rat in vivo model; extract-level evidence. Data to verify for isolated guiaflavine.
physostigmine reversibility curare mechanism in vivo neuromuscular block

Structural Confirmation by Spectroscopic Methods: Guiaflavine Identity and Purity Benchmarking for Procurement

The original structural determination of guiaflavine was performed using detailed one- and two-dimensional NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) combined with UV-visible, IR, and CD spectroscopy, with comparison against model compounds to confirm the bisindole quaternary architecture [1]. Commercial suppliers list guiaflavine at ≥95% purity as the dichloride salt (C40H42Cl2N4O2, MW 681.7 g/mol), with the stereochemistry fully assigned: (4aR,5aS,8aS,13aS,15aR,15bR) . This level of structural certification is essential for laboratories requiring well-characterized reference material; analogs such as 5',6'-dehydroguiaflavine (C40H40N4O2²⁺, MW 608.8 g/mol) differ by two hydrogen atoms and one double bond, a distinction requiring spectroscopic verification [2].

Spectroscopic Identity
Supporting evidence
Fully assigned stereochemistry via 1D/2D NMR, UV-vis, IR, CD; MW 681.7 g/mol (dichloride). Distinct from 5',6'-dehydroguiaflavine (MW 608.8 g/mol).
Provides structural benchmark for reference standard and prevents misidentification with dehydro analog.
Commercial suppliers list ≥95% purity; spectroscopic provenance from Penelle et al. 1999.
alkaloid structure elucidation NMR spectroscopy quality control

Guiaflavine Research Application Scenarios: Evidence-Backed Experimental Contexts


Mechanistic Studies of Nicotinic Acetylcholine Receptor Mixed Antagonism (Competitive + Open-Channel Block)

Guiaflavine is the preferred compound for researchers investigating dual-mechanism nAChR antagonism. Its resolved competitive (K_I = 0.21 μM) and uncompetitive (K'_I = 0.92 μM) inhibition constants, determined in human TE671 cells expressing muscle-type receptors, make it a valuable tool for dissecting contributions of orthosteric site binding versus open-channel block to overall receptor inhibition [1]. This dual signature is not available for d-tubocurarine (purely competitive) or guiachrysine (mechanism not kinetically resolved) in the same assay system [1].

Structure-Activity Relationship (SAR) Studies Within Bisindole Curare Alkaloid Series

Guiaflavine occupies an intermediate potency position within the S. guianensis bisindole alkaloid hierarchy (guiachrysine > guiaflavine ≈ 5',6'-dehydroguiaflavine), as established in isolated mouse hemidiaphragm neuromuscular preparations [2]. This intermediate rank makes guiaflavine an essential reference point for SAR studies correlating structural features (e.g., 5',6'-saturation state, substitution pattern) with neuromuscular blocking potency. Procurement of guiaflavine alongside guiachrysine and 5',6'-dehydroguiaflavine enables full mapping of the structure-activity landscape within this pharmacologically important alkaloid class [2].

Pharmacological Studies of Physostigmine-Resistant Neuromuscular Blockade Mechanisms

The S. guianensis quaternary alkaloid extract (containing guiaflavine) produces neuromuscular block in vivo that is not reversed by physostigmine, in contrast to classical curare alkaloids [3]. This property positions guiaflavine as a lead compound for investigating non-classical curarizing mechanisms that may involve channel block or allosteric modulation rather than pure competitive antagonism at the acetylcholine binding site. Researchers studying anticholinesterase-resistant neuromuscular paralysis should select guiaflavine as a characterized constituent of this pharmacologically distinct alkaloid group [3].

Reference Standard for Bisindole Alkaloid Identification in Natural Product Chemistry

Guiaflavine, with its complete spectroscopic characterization (1D/2D NMR, UV-Vis, IR, CD) and fully assigned stereochemistry, serves as a validated reference standard for the identification and quantification of bisindole quaternary alkaloids in Strychnos species and related botanical sources [4]. Its availability as a ≥95% pure dichloride salt with documented analytical data ensures reliable use as an external standard in HPLC, LC-MS, or NMR-based phytochemical profiling studies where unambiguous discrimination from 5',6'-dehydroguiaflavine (MW 608.8 vs. 681.7 g/mol) is essential .

Application
Selection Property
Validation Focus
nAChR Mixed Antagonism Mechanism Studies
Dual competitive/uncompetitive inhibition kinetics with resolved binding constants.
Confirm dual K_I and K'_I in human muscle-type nAChR assays; differentiate from purely competitive agents.
Bisindole Alkaloid SAR Investigations
Intermediate potency rank within the guiachrysine–dehydroguiaflavine series.
Correlate 5',6'-saturation state with ex vivo neuromuscular blocking potency; compare rank order across analogs.
Physostigmine-Resistant Blockade Research
Reported physostigmine non-reversibility of S. guianensis quaternary extract.
Evaluate whether isolated guiaflavine retains non-reversibility; investigate non-classical curare mechanisms.
Natural Product Reference Standard
Complete spectroscopic characterization and assigned stereochemistry.
Confirm identity by NMR/LC-MS; rule out dehydro analog interference in phytochemical profiling.
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